6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline
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Overview
Description
6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core substituted with a chloro group at the 6th position and a 1-methylpyrrolidin-3-yloxy group at the 4th position.
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline are human cancer cell lines such as PC-3, MGC-803, HGC-27, A549, and H1975 . These targets play a crucial role in the proliferation and survival of cancer cells .
Mode of Action
This compound interacts with its targets by inhibiting their proliferation . This compound can significantly inhibit the colony formation and migration of MGC-803 cells . It induces apoptosis of MGC-803 cells and causes cell cycle arrest at the G1-phase .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cell proliferation and survival . The downstream effects include the inhibition of colony formation, reduction in cell migration, induction of apoptosis, and cell cycle arrest .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, reduction in colony formation and cell migration, induction of apoptosis, and cell cycle arrest . These effects contribute to its anti-proliferative activity against cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Substitution with 1-Methylpyrrolidin-3-yloxy Group: The final step involves the nucleophilic substitution reaction where the 4-chloroquinazoline reacts with 1-methylpyrrolidin-3-ol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the mechanism of action of quinazoline derivatives.
Industrial Applications: The compound can be used in the development of new materials, catalysts, and dyes.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: A simpler analogue with a chloro group at the 4th position.
6-Chloroquinazoline: Similar structure but lacks the 1-methylpyrrolidin-3-yloxy group.
4-[(1-Methylpyrrolidin-3-yl)oxy]quinazoline: Lacks the chloro group at the 6th position.
Uniqueness
6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline is unique due to the presence of both the chloro and 1-methylpyrrolidin-3-yloxy groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile compound in medicinal chemistry and other scientific research applications.
Properties
IUPAC Name |
6-chloro-4-(1-methylpyrrolidin-3-yl)oxyquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-17-5-4-10(7-17)18-13-11-6-9(14)2-3-12(11)15-8-16-13/h2-3,6,8,10H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYIVSNNILXXRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=NC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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